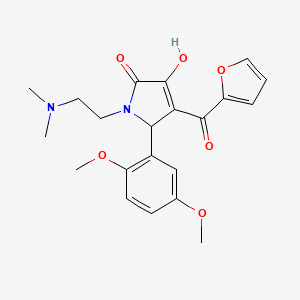

![molecular formula C20H19ClN2 B2354543 [2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine CAS No. 866042-57-1](/img/structure/B2354543.png)

[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine” is a chemical compound with the molecular formula C20H19ClN2 . It contains a pyrrole ring, which is a biologically active scaffold known to possess diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds and can be found in many natural products .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a chlorophenyl group, and an ethylphenylmethylidene group . The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and a nitrogen atom .Scientific Research Applications

X-Ray Crystallographic and DFT Study

Researchers Akerman and Chiazzari (2014) conducted a study involving pyrrolide-imine Schiff base compounds similar to 2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine. They explored the hydrogen bonding in these compounds through X-ray crystallography and density functional theory (DFT), revealing insights into their solid-state structures and electronic interactions (Akerman & Chiazzari, 2014).

Synthesis and Characterization of Schiff Bases

Pandey and Srivastava (2011) synthesized a series of Schiff bases, including compounds structurally related to the subject chemical. They focused on characterizing these compounds using various spectroscopic techniques, contributing to the understanding of their chemical properties (Pandey & Srivastava, 2011).

Palladium(II) and Platinum(II) Complexes Synthesis

Mbugua et al. (2020) reported on the synthesis of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands. These complexes were studied for their potential applications, including anticancer activity, thus expanding the scope of application for such compounds (Mbugua et al., 2020).

Iron(III) Complexes for Cellular Imaging

Basu et al. (2014) synthesized iron(III) complexes using Schiff base ligands for applications in cellular imaging and photocytotoxicity. Their work provides a potential avenue for biomedical applications of similar compounds (Basu et al., 2014).

Antiosteoclast Activity Study

Reddy et al. (2012) explored the antiosteoclast activity of boronates synthesized from Schiff base compounds. This research contributes to understanding the biological activities and potential therapeutic applications of such compounds (Reddy et al., 2012).

Catalytic Evaluation of Palladacycles

Roffe et al. (2016) investigated the catalytic applications of palladacycles synthesized from pyrrol-1-yl methanamine derivatives, demonstrating the potential of these compounds in catalysis (Roffe et al., 2016).

Synthesis and Cytotoxicity of Novel Agents

Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, exploring their cytotoxicity against cancer cell lines. This indicates potential applications in cancer research (Ramazani et al., 2014).

Iron(III) Complexes in Photocytotoxicity

Basu et al. (2015) again contributed by studying iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake and photocytotoxicity, highlighting their biomedical applications (Basu et al., 2015).

Anti-Bacterial Evaluation of Schiff Bases

Al‐Janabi et al. (2020) evaluated the anti-bacterial properties of novel Schiff bases, suggesting their potential as antibacterial agents (Al‐Janabi et al., 2020).

Electro-Optic Material Synthesis

Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores for use as electro-optic materials, indicating the versatility of such compounds in material science applications (Facchetti et al., 2003).

Chiral Tripodal Ligand Synthesis

Canary et al. (1998) synthesized chiral, conformationally mobile tripodal ligands for potential use in coordination chemistry and asymmetric catalysis (Canary et al., 1998).

Multi-target Directed Ligands for Alzheimer's

Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, including methanamines, as potential multi-target directed ligands for Alzheimer's disease treatment (Kumar et al., 2013).

Future Directions

properties

IUPAC Name |

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-1-(4-ethylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c1-2-16-8-10-17(11-9-16)14-22-15-18-19(21)6-5-7-20(18)23-12-3-4-13-23/h3-14H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWYLUUUBRITFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NCC2=C(C=CC=C2Cl)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

![6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354463.png)

![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)

![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)

![2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2354468.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)

![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)